molecular formula C18H16N2O B288027 2-(Ethylamino)-7-(2-quinolinyl)-2,4,6-cycloheptatrien-1-one

2-(Ethylamino)-7-(2-quinolinyl)-2,4,6-cycloheptatrien-1-one

Cat. No. B288027
M. Wt: 276.3 g/mol
InChI Key: PCBOSNNSAJGHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylamino)-7-(2-quinolinyl)-2,4,6-cycloheptatrien-1-one, also known as Etaqualone, is a synthetic sedative-hypnotic drug that belongs to the class of quinazolinones. It was first synthesized in the 1960s and was used as a prescription drug in some countries for the treatment of insomnia and other sleep disorders. However, due to its high potential for abuse and addiction, it has been banned in many countries.

Mechanism of Action

2-(Ethylamino)-7-(2-quinolinyl)-2,4,6-cycloheptatrien-1-one acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA neurotransmitters in the brain. This results in sedative, hypnotic, and anxiolytic effects.
Biochemical and Physiological Effects:
The sedative effects of this compound are due to its ability to increase the activity of GABA-A receptors, resulting in increased inhibition of the central nervous system. This leads to decreased levels of consciousness, relaxation of muscles, and a decrease in anxiety levels. This compound also has analgesic properties, which are thought to be mediated through the activation of opioid receptors.

Advantages and Limitations for Lab Experiments

2-(Ethylamino)-7-(2-quinolinyl)-2,4,6-cycloheptatrien-1-one has been used in laboratory experiments as a research tool to study the effects of GABA-A receptor modulation. It has also been used to investigate the role of opioid receptors in pain modulation. However, due to its high potential for abuse and addiction, its use in laboratory experiments is limited.

Future Directions

There are several potential future directions for research on 2-(Ethylamino)-7-(2-quinolinyl)-2,4,6-cycloheptatrien-1-one. One area of interest is the development of new sedative-hypnotic drugs that have fewer side effects and lower potential for abuse. Another area of research is the investigation of the role of GABA-A receptor modulation in the treatment of anxiety disorders and other psychiatric conditions. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(Ethylamino)-7-(2-quinolinyl)-2,4,6-cycloheptatrien-1-one involves the condensation of 2-quinolinecarboxylic acid with ethylamine, followed by cyclization with acetic anhydride and subsequent oxidation with potassium permanganate. The final product is obtained after recrystallization from ethanol.

Scientific Research Applications

2-(Ethylamino)-7-(2-quinolinyl)-2,4,6-cycloheptatrien-1-one has been extensively studied for its sedative-hypnotic properties and its potential use in the treatment of sleep disorders. It has also been investigated for its analgesic and anticonvulsant properties. In addition, this compound has been used as a research tool in the study of GABA receptors and their role in the central nervous system.

properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

2-(ethylamino)-7-quinolin-2-ylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H16N2O/c1-2-19-17-10-6-4-8-14(18(17)21)16-12-11-13-7-3-5-9-15(13)20-16/h3-12H,2H2,1H3,(H,19,21)

InChI Key

PCBOSNNSAJGHGY-UHFFFAOYSA-N

SMILES

CCNC1=CC=CC=C(C1=O)C2=NC3=CC=CC=C3C=C2

Canonical SMILES

CCNC1=CC=CC=C(C1=O)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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